5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-6-8(4-7-2-3-7)11-14-9(12)5-10(13)16(11)15-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQWFRYCJNYIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1CC3CC3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines are key structural fragments of antiviral agents. Therefore, it can be inferred that this compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can undergo the dimroth rearrangement, which involves the relocation of heteroatoms in heterocyclic systems. This rearrangement can lead to structural changes in the compound, potentially affecting its interaction with its targets.
Result of Action
It is known that similar compounds have been used in the synthesis of heat-resistant explosives. This suggests that the compound may have high thermal stability and could potentially cause significant molecular and cellular changes upon detonation.
Action Environment
It is known that the dimroth rearrangement, a potential reaction involving this compound, can be catalyzed by acids, bases, and is accelerated by heat or light. Therefore, environmental factors such as pH and temperature could potentially influence the compound’s action and stability.
Biological Activity
5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 2361636-53-3) is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula: C11H11Cl2N3
- Molecular Weight: 246.13 g/mol
- MDL Number: MFCD32066910
The structure of this compound features two chlorine atoms at the 5 and 7 positions and a cyclopropylmethyl group at the 3 position, which may contribute to its unique biological properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes that play critical roles in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class possess significant anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes findings from selected studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Induces apoptosis |
| MCF-7 (Breast cancer) | 15.0 | Inhibits proliferation |
| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |
These results indicate a promising potential for this compound as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In vivo models have demonstrated a reduction in inflammatory markers when treated with this compound. Notably:
- Model: Carrageenan-induced paw edema in rats.
- Dosage: 10 mg/kg.
- Results: Significant reduction in paw swelling compared to control groups.
Scientific Research Applications
Structural Characteristics
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The structural formula is as follows:
- Molecular Formula : C₉H₈Cl₂N₄
- Molecular Weight : 229.09 g/mol
The presence of chlorine and cyclopropylmethyl groups contributes to the compound's unique reactivity and interaction with biological targets.
Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
One of the primary applications of this compound is as a selective inhibitor of the PI3Kδ isoform, which plays a crucial role in immune cell signaling. Overactivity of PI3Kδ is associated with various inflammatory and autoimmune diseases, including asthma and chronic obstructive pulmonary disease (COPD).
- Case Study : Research has demonstrated that derivatives based on pyrazolo[1,5-a]pyrimidine exhibit low nanomolar IC50 values against PI3Kδ. For instance, CPL302253 was identified with an IC50 of 2.8 nM, indicating strong potential for clinical development as an inhaled medication for asthma treatment .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Research Findings : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. Some compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves several key steps:
- Formation of the Pyrazolo Core : Starting from 5-amino-3-methylpyrazole, a cyclization reaction with diethyl malonate yields the pyrazolo core.
- Chlorination : The introduction of chlorine at the 5 and 7 positions enhances biological activity.
- Substitution Reactions : The cyclopropylmethyl group is introduced through nucleophilic substitution, optimizing the compound's pharmacological profile.
Comparative Analysis of Related Compounds
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| CPL302253 | PI3Kδ | 2.8 | Potential inhaled drug for asthma |
| Compound A | Cancer | <10 | Effective against multiple cancer lines |
| Compound B | Inflammation | 15 | Selective inhibition observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- Position 3 Substituents : The cyclopropylmethyl group in the target compound introduces steric bulk and lipophilicity compared to smaller groups (e.g., methyl in CAS 1500104-08-4) or aromatic moieties (e.g., 2-chlorophenyl in CAS 900881-21-2) .
- Chlorination Pattern : Dichlorination at positions 5 and 7 enhances electrophilicity, facilitating nucleophilic substitution reactions, as seen in the synthesis of intermediates like 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine .
Physicochemical Properties
- Molecular Weight : The target compound (268.13 g/mol) falls within the acceptable range for drug-like molecules, unlike bulkier analogs (e.g., CAS 2201057-82-9, 452.34 g/mol) .
Q & A
Q. What are the standard synthetic routes for preparing 5,7-dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine?
The compound is synthesized via cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. For example:
Q. How is the structural identity of this compound confirmed in synthetic studies?
Key techniques include:
- NMR spectroscopy : Pyrimidine ring protons appear at δ 8.2–8.5 ppm; cyclopropylmethyl protons as multiplets at δ 1.1–1.3 ppm.
- X-ray crystallography : Confirms dihedral angles between pyrazole and pyrimidine rings (e.g., mean C–C bond length = 1.36 Å) .
- High-resolution mass spectrometry (HRMS) : Matches calculated and observed molecular weights (e.g., [M+H]⁺ at m/z 326.03) .
Q. What biological screening assays are commonly used to evaluate this compound?
- Cytotoxicity : MTT assay on HEPG2 (liver carcinoma) and HeLa (cervical cancer) cell lines (IC₅₀ values calculated via dose-response curves) .
- Enzyme inhibition : COX-2 selectivity tested in human whole blood (IC₅₀ < 0.1 µM for optimized derivatives) .
- Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood.
- Store waste in sealed containers for incineration by certified agencies.
- Avoid inhalation; wash exposed skin with soap and water immediately .
Advanced Research Questions
Q. How can regioselective substitution at the 5 and 7 positions be achieved?
- Catalyst-controlled synthesis : Use Pd(OAc)₂ with phosphine ligands to direct coupling at the 7-position (e.g., introducing Boc-protected amines) .
- Microwave-assisted reactions : Reduce side products by optimizing temperature (80–120°C) and solvent (DMF/toluene mixtures) .
Q. What methods enable radioisotope labeling (e.g., ¹⁸F) for imaging studies?
- Nucleophilic substitution : React tosylated precursors with [¹⁸F]KF/Kryptofix 2.2.2 in anhydrous DMF at 100°C for 20 minutes.
- Purification : HPLC (C18 column, acetonitrile/water mobile phase) achieves radiochemical purity >98% .
Q. How do substituent variations impact COX-2 selectivity?
- 6,7-Disubstitution : Enhances binding to COX-2’s hydrophobic pocket (e.g., 6-methyl/7-trifluoromethyl groups improve IC₅₀ by 10-fold).
- 3-Position modifications : Bulky groups (e.g., 4-methylsulfonylphenyl) reduce COX-1 off-target binding .
Q. How can discrepancies in antitumor activity across studies be resolved?
- Assay standardization : Compare cell lines (e.g., HEPG2 vs. MCF7), incubation times (48h vs. 72h), and solvent controls (DMSO concentration ≤0.1%).
- Solubility optimization : Use PEG-400 or cyclodextrin carriers to improve bioavailability .
Q. What in vivo models are suitable for evaluating efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
